Ethyl 4-methyl-6-{[2-(methylsulfanyl)pyridine-3-carbonyloxy]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the Biginelli-type dihydropyrimidine (DHPM) family, a class of heterocyclic molecules renowned for their diverse pharmacological activities. Structurally, it features a tetrahydropyrimidine core with a 2-oxo group, an ethyl ester at position 5, a methyl group at position 4, and a unique 2-(methylsulfanyl)pyridine-3-carbonyloxymethyl substituent at position 4.
Properties
Molecular Formula |
C16H19N3O5S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 4-methyl-6-[(2-methylsulfanylpyridine-3-carbonyl)oxymethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H19N3O5S/c1-4-23-15(21)12-9(2)18-16(22)19-11(12)8-24-14(20)10-6-5-7-17-13(10)25-3/h5-7,9H,4,8H2,1-3H3,(H2,18,19,22) |
InChI Key |
AYEXFFOSCBMASS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C)COC(=O)C2=C(N=CC=C2)SC |
solubility |
>54.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 4-methyl-6-(((2-(methylthio)nicotinoyl)oxy)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the nicotinoyl and ethyl ester groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve the use of automated reactors and continuous flow systems to scale up the synthesis while maintaining consistency and efficiency .
Chemical Reactions Analysis
Ethyl 4-methyl-6-(((2-(methylthio)nicotinoyl)oxy)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
Scientific Research Applications
Ethyl 4-methyl-6-(((2-(methylthio)nicotinoyl)oxy)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent, exploring its efficacy and safety in preclinical studies.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-6-(((2-(methylthio)nicotinoyl)oxy)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and selected analogs:
Substituent-Driven Property Modifications
Position 4 Substituents :
- The target compound’s methyl group at position 4 contrasts with bulkier groups (e.g., 3-bromophenyl , 4-oxochromen-3-yl ), which may reduce solubility but enhance binding to hydrophobic targets.
- In furan-substituted analogs , the smaller heterocycle improves solubility and antioxidant efficacy due to electron-rich oxygen atoms.
Position 2 Functional Groups :
Crystallographic and Computational Insights
Structural analyses of DHPM derivatives often employ programs like SHELXL and ORTEP-III for refinement and visualization . For example, the bromophenyl analog was characterized using crystallographic methods, revealing planar tetrahydropyrimidine rings stabilized by intramolecular hydrogen bonds. The target compound’s pyridine moiety may promote similar planarization, facilitating crystallographic resolution .
Bioactivity Implications
While direct data for the target compound are lacking, structurally related DHPMs exhibit bioactivities tied to substituent chemistry:
- Antioxidant Activity : Furan- and thioxo-containing analogs show DPPH radical scavenging (IC₅₀ = 0.6 mg/mL) , suggesting the target’s pyridine group could similarly stabilize free radicals.
- Lumping Strategy : posits that structurally similar compounds (e.g., DHPMs with aryl/heteroaryl substituents) may share bioactivity profiles, supporting targeted testing of the methylsulfanyl-pyridine variant .
Biological Activity
Ethyl 4-methyl-6-{[2-(methylsulfanyl)pyridine-3-carbonyloxy]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 351.4 g/mol. The structural complexity includes a tetrahydropyrimidine core with various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₃O₅S |
| Molecular Weight | 351.4 g/mol |
| CAS Number | 949272-08-6 |
Anticancer Properties
Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that modifications in the pyrimidine structure enhanced cytotoxic effects against glioma cell lines, suggesting a promising avenue for cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that tetrahydropyrimidine derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the methylsulfanyl group is believed to enhance the lipophilicity of the compound, allowing better membrane penetration and increased efficacy against microbial strains .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in cancer cells.
- Modulation of Signaling Pathways : It may affect various signaling pathways associated with cell survival and death.
Study 1: Anticancer Activity
A study conducted on modified tetrahydropyrimidines highlighted their effectiveness against human glioma cells. The results showed that these compounds could significantly reduce cell viability through apoptosis induction mechanisms .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of tetrahydropyrimidine derivatives found that this compound exhibited potent activity against various bacterial strains, including resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
